Topotecan
Overview
Description
Synthesis Analysis
The synthesis of topotecan hydrochloride from camptothecin involves improved hydrogenation oxidation and the Mannich reaction. This process has been optimized to enhance the yield and purity of topotecan, making it available for further studies and clinical applications (W. Pu, 2004). Another study presented a new procedure for the rapid synthesis of topotecan hydrochloride under ultrasound irradiation, achieving an average yield of up to 95.54%, showcasing an innovative approach to its production (Liu Qing-yong, 2007).
Molecular Structure Analysis
Topotecan exhibits variable hydration states in its crystalline solid form, which poses challenges for its development and requires stringent analytical methods for characterization. It contains 3 moles of water integral to the crystalline structure, with additional water depending on relative humidity. Solid-state nuclear magnetic resonance (NMR) studies suggest that the loosely bound water is hydrogen-bonding to specific portions of the topotecan molecule, indicating its complex structural behavior in different hydration states (F. Vogt et al., 2006).
Chemical Reactions and Properties
Topotecan's interaction with DNA has been a focus of many studies, highlighting its mechanism of action as a topoisomerase I inhibitor. Electrochemical investigations have demonstrated how topotecan interacts with DNA, which is critical for its anticancer activity. These studies provide insights into the molecular interactions that underpin its efficacy and the potential for developing biosensors for its detection (G. Congur et al., 2015).
Physical Properties Analysis
The physical properties of topotecan, including its solubility and stability, are influenced by its molecular structure and the presence of variable hydration states. These properties are crucial for the formulation and delivery of topotecan in clinical settings. Understanding the hydration states and how they affect the physical properties of topotecan is essential for developing effective pharmaceutical formulations (F. Vogt et al., 2006).
Chemical Properties Analysis
The chemical behavior of topotecan is complex, involving equilibrium between its lactone and carboxylate forms, which are influenced by pH and the presence of biomolecules such as DNA. Studies on its interaction with DNA, using various electrochemical and spectroscopic techniques, have shed light on its chemical properties and the dynamics of its interaction with biological targets (G. Congur et al., 2015); (M. D. di Nunzio et al., 2012).
Scientific Research Applications
Glioma Cell Sensitivity : Topotecan increases DNA/topoisomerase I complex formation in human malignant glioma cell lines, indicating its potential use in treating gliomas (Schmidt et al., 2001).
Ovarian and Colorectal Cancer : It's used in ovarian and colorectal cancer due to its inhibition of topoisomerase I (Mathijssen et al., 2002).
Small Cell Lung Cancer and Ovarian Cancer : Topotecan has shown significant antitumor activity in small cell lung cancer and ovarian cancer patients (Kollmannsberger et al., 1999).
Brain Tumor Treatments : Its ability to penetrate the cerebrospinal fluid makes it effective against brain tumors, including gliomas (Blaney et al., 1993).
Chronic Lymphocytic Leukemia : Topotecan targets topoisomerase I and is effective in treating chronic lymphocytic leukemia (O’Brien et al., 1995).
Pediatric Solid Tumors : It's beneficial in treating refractory or recurrent solid tumors in children, particularly neuroblastomas and soft tissue sarcomas (Pérez Martínez et al., 2003).
Ovarian Carcinoma and Lung Cancer : Topotecan has shown clinical efficacy in treating ovarian carcinoma and lung cancer (Ferrari & Danova, 1999).
Radiation Therapy Enhancement : It can enhance the sensitivity of cells to gamma-radiation, suggesting a potential role in combination with radiation therapy (Mattern et al., 1991).
Cervical Cancer : Topotecan is used in the treatment of cervical cancer, highlighting its broad spectrum of effectiveness against various cancers (Cheng et al., 2011).
Ovarian Cancer Second-Line Treatment : As a second-line treatment in ovarian cancer, it has shown a considerable response rate (Creemers et al., 1996).
Safety And Hazards
Topotecan is associated with severe and often cumulative hematologic and nonhematologic toxicities, limiting dose intensity . It may cause genetic defects and accidental ingestion may cause effects similar to those seen in clinical use . Adverse effects associated with therapeutic use include decreased white blood cells (leukopenia), gastrointestinal disturbances, diarrhea, fever, vasodilation, liver enzyme changes, fatigue, weakness, loss of hair, hypersensitivity reactions .
Future Directions
Topotecan-based combination regimens in the first-line treatment of NSCLC have demonstrated promising antitumor activities with favorable toxicity profiles . Many topotecan combination regimens have induced stable disease, a response that may offer meaningful clinical benefit in the palliative treatment of patients with advanced disease .
properties
IUPAC Name |
(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5.ClH/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;/h5-8,27,30H,4,9-11H2,1-3H3;1H/t23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHHQBMTXTWTJV-BQAIUKQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045952 | |
Record name | Topotecan hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Topotecan hydrochloride | |
CAS RN |
119413-54-6 | |
Record name | Topotecan hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119413-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Topotecan hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119413546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TOPOTECAN HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | TOPOTECAN HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=609699 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Topotecan hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 10-[(dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-, hydrochloride (1:1), (4S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.013 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOPOTECAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956S425ZCY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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